molecular formula C6H10O2 B1595542 Oxepan-4-one CAS No. 62643-19-0

Oxepan-4-one

Cat. No. B1595542
CAS RN: 62643-19-0
M. Wt: 114.14 g/mol
InChI Key: CTLGXFASUHKSGN-UHFFFAOYSA-N
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Description

Oxepan-4-one, also known as 4-oxepanone, is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of Oxepan-4-one involves a Lewis acid-catalysed intramolecular directed aldol condensation of enol silanes and acetals . The course of the cyclisations is influenced by the Lewis acid and the stereochemistry of the starting material .


Molecular Structure Analysis

The IUPAC name for Oxepan-4-one is 4-oxepanone . The InChI code is 1S/C6H10O2/c7-6-2-1-4-8-5-3-6/h1-5H2 . The InChI key is CTLGXFASUHKSGN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving Oxepan-4-one are primarily influenced by the Lewis acid and the stereochemistry of the starting material . The reactions are used to prepare tetrahydropyran-4-ones, oxepan-4-ones, and oxocan-4-ones .


Physical And Chemical Properties Analysis

Oxepan-4-one has a molecular weight of 114.14 . It is a liquid at room temperature . It has a number of heavy atoms: 8, a fraction Csp3: 0.83, a number of H-bond acceptors: 2.0, and a number of H-bond donors: 0.0 . Its molar refractivity is 30.13 and TPSA is 26.3 Ų .

Scientific Research Applications

Synthesis Applications

Oxepan-4-one derivatives are crucial starting materials for synthesizing various compounds. For instance, 3,4-Dihydro-7H-oxepin-4-one systems are used to create diverse oxepane-based compounds like peptidomimetics, with simple methodologies developed for their synthesis from amino acids (Kulesza, Ebetino, & Mazur, 2003). Additionally, oxepane derivatives can be obtained from oxidative ring opening of certain compounds formed by intramolecular catalysis (Nevado, Ferrer, & Echavarren, 2004). Organocatalytic oxa-conjugate addition reactions have also been utilized for the synthesis of α,α′-trans-Oxepanes, providing a pathway for creating complex natural products containing oxepanes (Lanier, Kasper, Kim, & Hong, 2014).

Material Science and Corrosion Inhibition

Oxepan-4-one and its derivatives find applications in material science, specifically in corrosion inhibition. For example, studies have explored the efficacy of lactones like oxepan-2-one in preventing iron corrosion in acidic media, using quantum chemical deductions (Jamalizadeh, Hosseini, & Jafari, 2009).

Polymer Chemistry

Oxepan-4-one is also instrumental in polymer chemistry. The organocatalytic ring-opening polymerization of N-Acylated-1,4-oxazepan-7-ones, for example, leads to the formation of poly(ester amide)s, which are biodegradable alternatives to poly(2-oxazoline)s. These polymers exhibit diverse thermal properties and degradation rates, making them valuable in various applications (Wang & Hadjichristidis, 2020).

Antimicrobial Applications

In the realm of antimicrobial applications, oxepan-4-one derivatives have been used in synthesizing copolymers with antimicrobial properties. An example is the grafting of pendant ammonium salts onto poly(oxepan-2-one) using "click" chemistry, demonstrating the potential in creating antimicrobial materials (Riva, Lussis, Lenoir, Jérôme, Jerome, & Lecomte, 2008).

Natural Product Synthesis

The synthesis of oxepan-4-one derivatives is also a key step in the production of natural products. This is exemplified by the use of iterative C-glycoside technology for synthesizing the oxepane skeleton, crucial in creating compounds with the adriatoxin E-ring stereochemistry (Akoto & Rainier, 2019)

Safety And Hazards

Oxepan-4-one is classified as a hazardous substance . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment and chemical impermeable gloves should be worn when handling this compound . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .

properties

IUPAC Name

oxepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-6-2-1-4-8-5-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLGXFASUHKSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349060
Record name oxepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxepan-4-one

CAS RN

62643-19-0
Record name oxepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxepan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GS Cockerill, P Kocienski - Journal of the Chemical Society, Chemical …, 1983 - pubs.rsc.org
… The absence of the oxepan-4-one (5) indicates that electrophilic cleavage of the acetal group in (1) and (2) was regiospecific. The reaction of the acetal (6) (1 : 1 mixture of chromato…
Number of citations: 12 pubs.rsc.org
SJ Hayes - 2007 - search.proquest.com
… The addition of Jones reagent to this modified furyl alcohol 393 then yielded oxepan-4-one 394 (27%) (Scheme 132). Interestingly, the image presented in Spectrum 17 appears to …
Number of citations: 4 search.proquest.com
S Castro, CS Johnson, B Surana, MW Peczuh - Tetrahedron, 2009 - Elsevier
Oxepines are ring expanded analogs of glycals that can be used to prepare septanose carbohydrates. A route to carbohydrate based oxepines that utilizes oxepinones as a key …
Number of citations: 15 www.sciencedirect.com
JH Ryan, C Hyland, AG Meyer, JA Smith… - Progress in Heterocyclic …, 2012 - Elsevier
… Application of this method to 4-pyranone 50 provided an efficient synthesis of 5-(trifluoromethyl)oxepan-4-one 51 <11AGE9085>. A range of gem-dibromocyclopropanes were shown to …
Number of citations: 29 www.sciencedirect.com
MM Fukuda - 1987 - scholarworks.wm.edu
We have investigated methods toward the stereoselective and stereospecific syntheses of 3-methyl-4-halotetrahydropyran, 2, 5-dimethyl-4-halotetrahydropyran, and 2, 3-dimethyl-4-…
Number of citations: 3 scholarworks.wm.edu
A Rosowsky - 2009 - books.google.com
Page 1 SEVEN-MEMBERED HETEROCYCLIC COMPOUNDS CONTAINING OXYGEN AND SULFUR This is the twenty-sixth volume in the series THE CHEMISTRY OF …
Number of citations: 21 books.google.com
MAA Mohamed - 2010 - Cuvillier Verlag
Number of citations: 3

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